2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a sulfamoyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
The molecular interactions of these compounds have been studied using docking studies .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways related totuberculosis infection .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic methods include:
Thiophene Synthesis: Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrazine Synthesis: Pyrazine derivatives can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfamoyl groups.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics.
Pyrazine Derivatives: Compounds such as pyrazinamide are used as first-line drugs for tuberculosis treatment.
Uniqueness
2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a sulfamoyl group. This combination provides a unique set of chemical properties and potential biological activities that are not found in other compounds.
Properties
IUPAC Name |
2-[4-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)11-25-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-26-15/h1-9,21H,10-11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMYJTAJDZNJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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